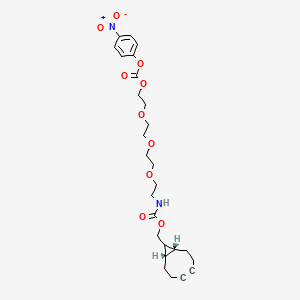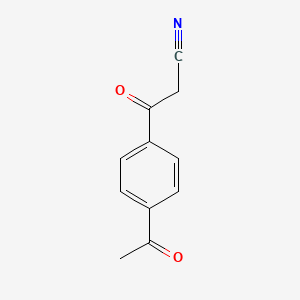
2-(Benzyloxy)-3,5-diiodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3,5-diiodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of two iodine atoms and a benzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-diiodobenzaldehyde typically involves the iodination of a benzyloxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the 3 and 5 positions of the benzaldehyde ring . The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3,5-diiodobenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-diiodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-3,5-diiodobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group and iodine atoms play crucial roles in determining reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. The benzyloxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3,5-Diiodobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-(Benzyloxy)-3,5-dichlorobenzaldehyde: Chlorine atoms instead of iodine, leading to different reactivity and physical properties.
Uniqueness
2-(Benzyloxy)-3,5-diiodobenzaldehyde is unique due to the presence of both the benzyloxy group and iodine atoms. This combination allows for selective functionalization and reactivity, making it a versatile intermediate in organic synthesis. The iodine atoms provide sites for further chemical modifications, while the benzyloxy group influences the molecule’s electronic properties and solubility .
特性
分子式 |
C14H10I2O2 |
|---|---|
分子量 |
464.04 g/mol |
IUPAC名 |
3,5-diiodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10I2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
KGZCCGFUCVHJJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


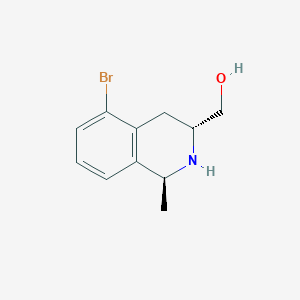
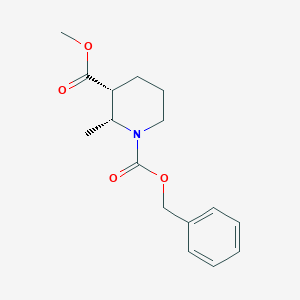
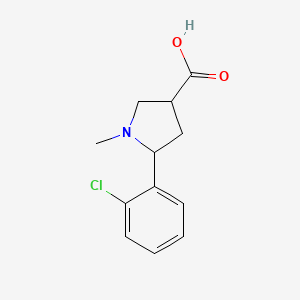
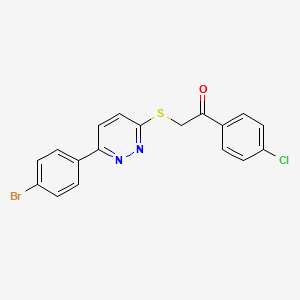
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
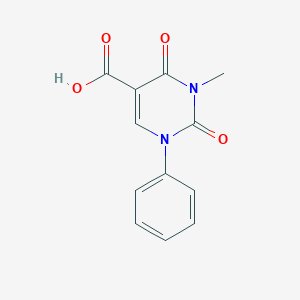
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
